molecular formula C18H31BO2S B1429569 4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 405165-14-2

4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No. B1429569
M. Wt: 322.3 g/mol
InChI Key: QGVDWQHOZUDLGM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane (TOTB) is an organic compound that is used for various scientific research applications. It is a type of boron-containing heterocyclic compound that is composed of a dioxaborolane ring with an octylthiophen-2-yl substituent. TOTB is a highly versatile compound that can be used in a variety of in vivo and in vitro studies. It has been used to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound is used in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through a multi-step substitution reaction and are crucial for various chemical syntheses (Huang et al., 2021).
  • Crystallographic Analysis : Detailed crystallographic and conformational analyses of these compounds have been conducted, using X-ray diffraction and density functional theory (DFT), to understand their molecular structures and physical properties (Huang et al., 2021).

Material Science and Organic Electronics

  • Development of Electrochromic Materials : This compound is integral in the synthesis of novel materials for applications such as organic solar cells and liquid crystal display (LCD) technologies. For instance, boron-containing polyene systems synthesized using this compound show promise for use in LCD technology (Das et al., 2015).
  • Organic Solar Cell Applications : It is used in the creation of low band gap polymers for organic solar cells. These polymers exhibit thermal stability and are suitable for photovoltaic applications due to their narrow optical band gap and absorption spectra extending to the NIR region (Meena et al., 2018).

Chemical Synthesis Techniques

  • Advancements in Synthesis Methods : Research has focused on developing efficient methods for synthesizing derivatives of this compound. For example, a study detailed an efficient synthesis process for an electron transport material using this compound as a key intermediate, highlighting its importance in materials science (Xiangdong et al., 2017).
  • Electrochemical Properties : The electrochemical properties of sulfur-containing organoboron compounds, including derivatives of this compound, have been explored, revealing lower oxidation potentials and potential for selective substitution reactions (Tanigawa et al., 2016).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BO2S/c1-6-7-8-9-10-11-12-15-13-14-22-16(15)19-20-17(2,3)18(4,5)21-19/h13-14H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVDWQHOZUDLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
T Yu, W Guan, X Wang, Y Zhao, Q Yang, Y Li… - New Journal of …, 2018 - pubs.rsc.org
Herein, three novel 9,9′-bifluorenylidene derivatives containing thiophenyl, terthiophenyl, and tetrathiophenyl groups at the 2- and 2′-positions of the 9,9′-bifluorenylidene skeleton …
Number of citations: 5 pubs.rsc.org

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